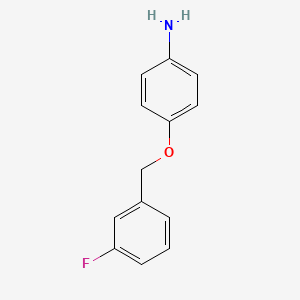

4-(3-Fluoro-benzyloxy)-phenylamine

Vue d'ensemble

Description

4-(3-Fluoro-benzyloxy)-phenylamine is an organic compound characterized by the presence of a fluorine atom on the benzyl group attached to a phenylamine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-benzyloxy)-phenylamine typically involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3-Fluoro-benzyloxy)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

4-(3-Fluoro-benzyloxy)-phenylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(3-Fluoro-benzyloxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 4-(3-Chloro-benzyloxy)-phenylamine

- 4-(3-Bromo-benzyloxy)-phenylamine

- 4-(3-Methyl-benzyloxy)-phenylamine

Comparison: 4-(3-Fluoro-benzyloxy)-phenylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding affinity, making this compound potentially more effective in certain applications compared to its chloro, bromo, or methyl analogs.

Activité Biologique

4-(3-Fluoro-benzyloxy)-phenylamine, a compound featuring a phenylamine structure with a 3-fluorobenzyloxy substituent, has garnered attention due to its potential biological activities. The incorporation of fluorine enhances the lipophilicity of the molecule, which may significantly influence its interactions with biological targets and overall pharmacological profile.

The molecular formula of this compound is . The presence of the fluorine atom is crucial as it modifies the electronic properties of the compound, potentially affecting its binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in pharmacology. Its structure suggests possible interactions with key biological pathways, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in drug metabolism, which could affect the pharmacokinetics of co-administered drugs.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound is believed to confer distinct pharmacological properties compared to structurally similar compounds. A comparative analysis is presented below:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 4-(Chloro-benzenesulfonyl)-phenylamine | CHClN | Contains a sulfonamide group | Stronger electron-withdrawing effect due to sulfonamide |

| 4-(Methoxy)-phenylamine | CHNO | Contains a methoxy group | Less polar than the fluorinated version |

| 3-Chloro-4-(benzyloxy)-aniline | CHClN | Contains chlorine instead of fluorine | Different electronic properties affecting reactivity |

The increased lipophilicity from the fluorine substitution likely enhances membrane permeability, impacting the bioavailability and efficacy of the compound.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various derivatives of phenylamines indicated that those with fluorinated groups exhibited enhanced potency against cancer cell lines. Specifically, compounds with a similar benzyloxy structure demonstrated significant inhibition of tumor growth in xenograft models.

- Pharmacokinetics : Research focusing on the pharmacokinetic profile of this compound revealed that its hydrochloride salt form improves solubility, facilitating better absorption in biological systems. This aspect is critical for therapeutic applications where bioavailability is paramount.

- Enzyme Interaction Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes showed no evidence of time-dependent inhibition, suggesting a lower risk for drug-drug interactions when used alongside other medications metabolized by these enzymes .

Propriétés

IUPAC Name |

4-[(3-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKDKHDGVBPEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.